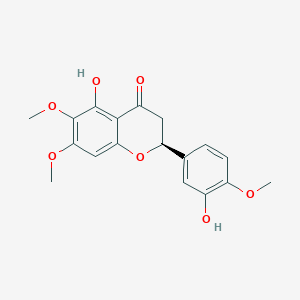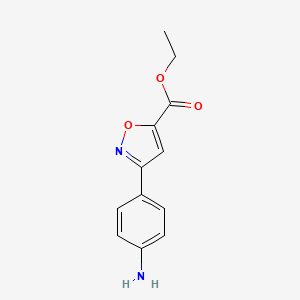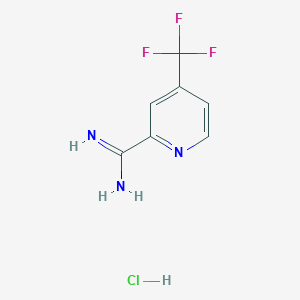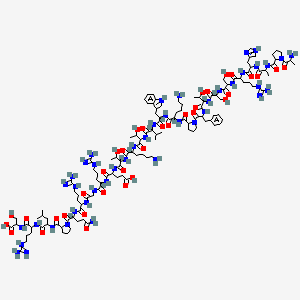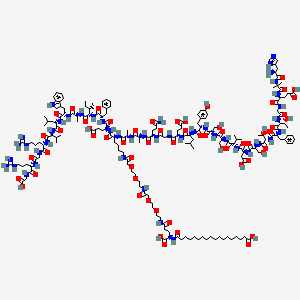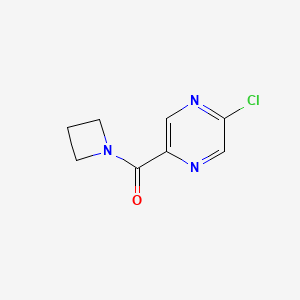
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone
Vue d'ensemble
Description
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone is a compound that falls within the class of azetidin-2-ones, which are recognized for their utility as building blocks in the synthesis of a variety of organic molecules. These molecules exploit the strain energy associated with the four-membered cyclic lactam (beta-lactam) skeleton, which is also a key structure in the synthesis of beta-lactam antibiotics .
Synthesis Analysis
The synthesis of azetidin-2-ones, including derivatives such as this compound, often involves the Staudinger reaction, which is a method for generating ketenes that react with haloimines to form the azetidinone ring . Additionally, the synthesis of enantiopure azetidin-2-ones can be achieved through a practical approach from readily available starting materials, such as l-(+)-methionine, which is then transformed into the chiral azetidine ring . Furthermore, the synthesis of azetidinones can be accomplished by reacting certain imines with chloroacetyl chloride in the presence of triethylamine .
Molecular Structure Analysis
The molecular structure of azetidin-2-ones is characterized by a strained four-membered lactam ring, which is highly reactive due to the ring strain. This reactivity is exploited in various synthetic transformations to create a diverse array of target molecules . The molecular structure of this compound specifically would include a pyrazinyl group and a methanone moiety attached to the azetidinone core.
Chemical Reactions Analysis
Azetidin-2-ones can undergo a variety of chemical reactions, including ring-opening reactions when treated with nucleophiles such as sodium methoxide, leading to the formation of different functionalized compounds . They can also participate in decarboxylative condensation reactions with carbonyl compounds to generate azomethine ylides, which can be trapped by various dipolarophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidin-2-ones are influenced by their strained ring structure, which imparts a high degree of reactivity. These compounds are typically characterized using spectroscopic methods such as 1H NMR, IR, and mass spectrometry . The presence of substituents on the azetidinone ring, such as the 5-chloropyrazin-2-yl group, can further modify the chemical properties, potentially enhancing the compound's biological activity .
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activity : A study by Hafez et al. (2016) synthesized derivatives related to Azetidin-1-yl(5-chloropyrazin-2-yl)methanone, showing significant in vitro antimicrobial and anticancer activities. Compounds demonstrated higher anticancer activity than the reference drug doxorubicin.
Synthesis and Application in Drug Development : Research by Dejaegher & de Kimpe (2004) investigated the synthesis of 4-(1-haloalkyl)-2-azetidinones and 4-(2-haloalkyl)-2-azetidinones, potentially useful as intermediates in developing highly functionalized compounds.
Antibacterial and Antifungal Activities : A study by Ayyash & Habeeb (2019) found that novel 2-azetidinone derivatives exhibited excellent antibacterial and antifungal activities.
Catalytic Asymmetric Addition of Organozinc Reagents : Research by Wang et al. (2008) evaluated N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity.
Microwave-Assisted Synthesis : A study by Sharma & Sharma (2014) described a microwave-assisted synthesis of pyrazole derivatives related to this compound, offering efficient and scalable reactions.
Synthesis and Evaluation for Antitubercular Activity : Thomas et al. (2014) focused on synthesizing azetidinone derivatives incorporating 1, 2, 4-triazole and evaluating their anti-tubercular activity. They found that specific derivatives showed promising activity against Mycobacterium tuberculosis (Thomas, George, & Harindran., 2014).
Insilico Designing for Antimicrobial Inhibition : Behera.S et al. (2014) conducted an insilico study designing Pyrazol-1-Yl Azetidin-2-One derivatives as potential inhibitors of antimicrobial target proteins, indicating drug likeness properties of the compounds (Behera.S, Mohanta.R., Mishra S.K, SahuS., Mohanta L., & Banerjee, 2014).
Mécanisme D'action
While the mechanism of action for Azetidin-1-yl(5-chloropyrazin-2-yl)methanone is not explicitly stated, a related compound, [1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, is known to inhibit monoacylglycerol lipase (MAGL), a key enzyme in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) .
Propriétés
IUPAC Name |
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c9-7-5-10-6(4-11-7)8(13)12-2-1-3-12/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFSSWYPPHSSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CN=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676990 | |
| Record name | (Azetidin-1-yl)(5-chloropyrazin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915948-98-0 | |
| Record name | (Azetidin-1-yl)(5-chloropyrazin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


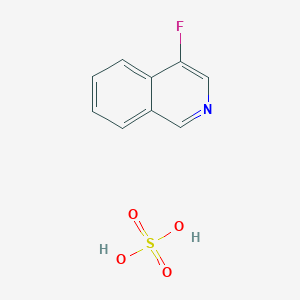
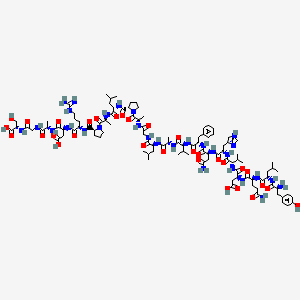
![6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B3030447.png)

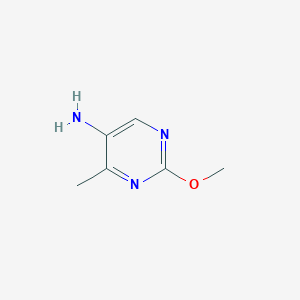
![7-Iodoimidazo[1,2-a]pyridine](/img/structure/B3030450.png)

